![molecular formula C18H14F3N3O2S B11062303 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole CAS No. 728026-68-4](/img/structure/B11062303.png)
1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole
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Overview
Description
1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole is a complex organic compound with a unique structure that includes a cyclopropyl group, a nitrobenzyl sulfanyl group, and a trifluoromethyl group attached to a benzimidazole core
Preparation Methods
The synthesis of 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The synthetic route may include the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl halides.
Attachment of the Nitrobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a suitable benzimidazole derivative with 4-nitrobenzyl chloride in the presence of a base.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The nitrobenzyl sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that benzimidazole derivatives are often evaluated for their antimicrobial efficacy. Preliminary studies suggest that 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole may exhibit significant antimicrobial activity against various pathogens. For instance, similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Case Study Example : A study evaluating the antimicrobial activity of synthesized benzimidazole derivatives found that certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 1.27 µM against bacterial strains, indicating strong antibacterial properties .
Anticancer Potential
Benzimidazole derivatives are also recognized for their anticancer properties. The specific compound may inhibit cancer cell proliferation, particularly against human colorectal carcinoma cell lines (e.g., HCT116). In vitro studies have demonstrated that similar compounds achieve IC50 values lower than standard chemotherapeutics, suggesting they could serve as effective anticancer agents .
Research Findings : Compounds structurally related to this compound have shown promising results in inhibiting cancer cell growth, with some exhibiting IC50 values significantly lower than those of established treatments like 5-fluorouracil (5-FU) .
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrobenzyl sulfanyl group may participate in redox reactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
1-cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole can be compared with other benzimidazole derivatives that have similar structural features. Some similar compounds include:
1-cyclopropyl-2-[(4-nitrophenyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole: This compound has a similar structure but with a nitrophenyl group instead of a nitrobenzyl group.
1-cyclopropyl-2-[(4-aminobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole: This compound has an aminobenzyl group instead of a nitrobenzyl group, which may alter its reactivity and biological activity.
1-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole: This compound has a methylbenzyl group, which may affect its chemical and physical properties.
Biological Activity
1-Cyclopropyl-2-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-1H-benzimidazole, also known as ChemDiv compound 8017-3941, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a benzimidazole core with several notable substituents:
- Molecular Formula : C18H14F3N3O2S
- IUPAC Name : 1-cyclopropyl-2-{[(4-nitrophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-1H-benzimidazole
- SMILES Notation : [O-]N+=O
Antiparasitic Activity
Research has highlighted the efficacy of benzimidazole derivatives against various protozoan parasites. A related study synthesized several 2-(trifluoromethyl)-1H-benzimidazole derivatives and evaluated their activity against protozoa such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. The compounds exhibited nanomolar activity against these parasites, indicating that similar derivatives, including this compound, may also possess significant antiparasitic properties .
Anticancer Potential
The compound's structural characteristics suggest potential applications in cancer treatment. Research on cyclopropyl amide derivatives has shown that they can inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in cancer metabolism. Inhibition of NAMPT has been linked to the suppression of tumor growth in various cancer models, including leukemia and solid tumors . The benzimidazole scaffold is well-known for its anticancer properties, making this compound a candidate for further investigation in oncology.
Table of Biological Activities
Research Insights
Research indicates that the presence of electron-withdrawing groups (like nitro groups) enhances biological activity. For instance, the 4-nitrobenzyl group in this compound may contribute to its antiparasitic and anticancer activities by increasing lipophilicity and facilitating cellular uptake .
Properties
CAS No. |
728026-68-4 |
---|---|
Molecular Formula |
C18H14F3N3O2S |
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-cyclopropyl-2-[(4-nitrophenyl)methylsulfanyl]-5-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)12-3-8-16-15(9-12)22-17(23(16)13-6-7-13)27-10-11-1-4-14(5-2-11)24(25)26/h1-5,8-9,13H,6-7,10H2 |
InChI Key |
JWTUWFSGQAFWRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)C(F)(F)F)N=C2SCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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